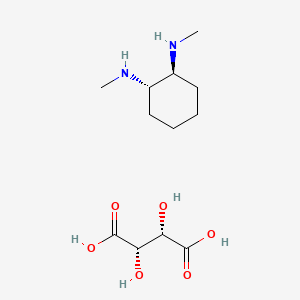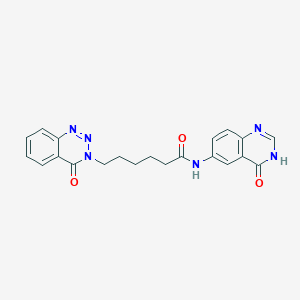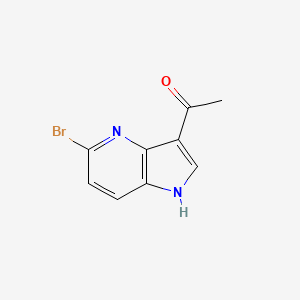![molecular formula C16H20BrClN4O2 B14085539 (4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate](/img/structure/B14085539.png)
(4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, using reagents like dimethyl malonate.
Bromination and Chlorination:
Piperidine Substitution: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Tert-Butyl Formate Addition: The final step involves the addition of tert-butyl formate to the piperidine-substituted pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can disrupt cellular signaling pathways, leading to various biological effects, including the inhibition of cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A key intermediate in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives.
5-Bromo-2-chloropyrimidine: A related compound with similar halogenation patterns.
Piperidin-1-yl derivatives: Compounds with similar piperidine substitution patterns.
Uniqueness
(4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate is unique due to its specific combination of a pyrrolo[2,3-d]pyrimidine core with bromine, chlorine, and piperidine substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C16H20BrClN4O2 |
|---|---|
Poids moléculaire |
415.7 g/mol |
Nom IUPAC |
tert-butyl 4-(5-bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrClN4O2/c1-16(2,3)24-15(23)21-6-4-10(5-7-21)22-9-12(17)11-8-19-14(18)20-13(11)22/h8-10H,4-7H2,1-3H3 |
Clé InChI |
JPWVDYFZLWSGOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C3=CN=C(N=C32)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane](/img/structure/B14085464.png)
![(1S,2S,4R)-4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B14085472.png)
![3-(3-Carbamoylphenyl)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B14085476.png)
![Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B14085481.png)






![7-Chloro-6-methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085523.png)


![4-(4-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14085532.png)
